

Kemptide: A Technical Guide to its Sequence, Function, and Application in Kinase Research

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Compound of Interest

Compound Name: Kemptide

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This technical guide provides a comprehensive overview of **Kemptide**, a synthetic peptide widely utilized by researchers, scientists, and drug development professionals as a specific substrate for cAMP-dependent protein kinase (PKA). This document details its amino acid sequence, its role in the PKA signaling pathway, quantitative kinetic data, and detailed experimental protocols for its use in kinase activity assays.

Kemptide: Structure and Physicochemical Properties

Kemptide is a heptapeptide, a short chain of seven amino acids. Its sequence is fundamental to its specificity as a substrate for Protein Kinase A.

Amino Acid Sequence:

- Three-Letter Code: H-Leu-Arg-Arg-Ala-Ser-Leu-Gly-OH[1][2]
- One-Letter Code: LRRASLG[1][2]

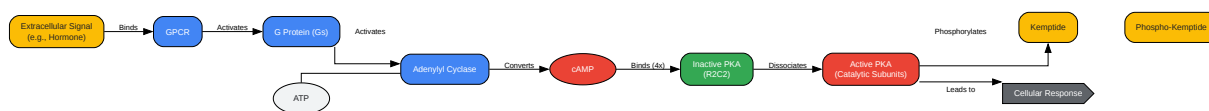
The phosphorylation of **Kemptide** by PKA occurs specifically at the serine residue. The surrounding amino acids, particularly the two arginine residues at positions -3 and -2 relative to the serine, are crucial for recognition and binding by the PKA active site[3].

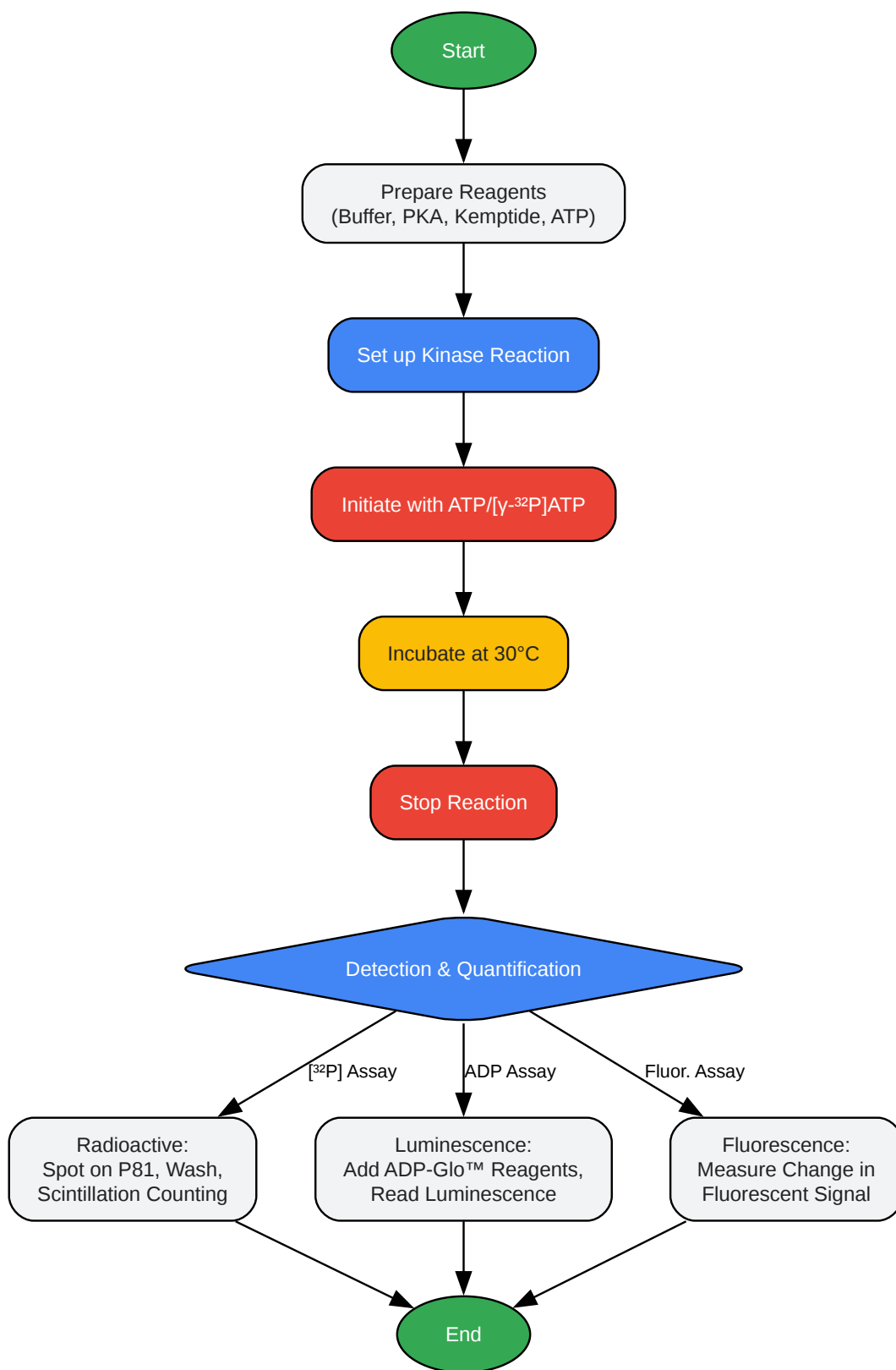
Property	Value	Reference
Molecular Formula	C ₃₂ H ₆₁ N ₁₃ O ₉	
Molecular Weight	771.92 Da	
CAS Number	65189-71-1	

Role in the cAMP/PKA Signaling Pathway

Kemptide serves as an archetypal substrate for Protein Kinase A (PKA), a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. This pathway is a ubiquitous mechanism for signal transduction in response to a wide array of extracellular stimuli.

The cascade is initiated when an external signal (e.g., a hormone) binds to a G protein-coupled receptor (GPCR). This activates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration leads to the activation of PKA. The PKA holoenzyme, an inactive tetramer, dissociates upon binding four cAMP molecules, releasing two active catalytic subunits. These catalytic subunits then phosphorylate specific serine or threonine residues on target substrate proteins, such as **Kemptide** in an experimental setting, thereby modulating their activity and eliciting a cellular response.





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